molecular formula C7H10ClN3O2 B3359356 Methyl 4,5-diaminopicolinate hydrochloride CAS No. 850544-22-8

Methyl 4,5-diaminopicolinate hydrochloride

Cat. No.: B3359356
CAS No.: 850544-22-8
M. Wt: 203.62 g/mol
InChI Key: YQCISQCPROYHDV-UHFFFAOYSA-N
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Description

Methyl 4,5-diaminopicolinate hydrochloride is a chemical compound with the molecular formula C7H10ClN3O2. It is a derivative of picolinic acid, featuring two amino groups at the 4 and 5 positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-diaminopicolinate hydrochloride typically involves the reaction of methyl 4,5-diaminopicolinate with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diaminopicolinate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

Methyl 4,5-diaminopicolinate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,5-diaminopicolinate hydrochloride involves its interaction with specific molecular targets. The amino groups on the pyridine ring allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-diaminopicolinate: The parent compound without the hydrochloride salt.

    4,5-Diaminopicolinic acid: A similar compound with carboxylic acid groups instead of ester groups.

    4,5-Diamino-2-pyridinecarboxylic acid: Another derivative with different functional groups

Uniqueness

Methyl 4,5-diaminopicolinate hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .

Properties

IUPAC Name

methyl 4,5-diaminopyridine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-2-4(8)5(9)3-10-6;/h2-3H,9H2,1H3,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCISQCPROYHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856216
Record name Methyl 4,5-diaminopyridine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850544-22-8
Record name Methyl 4,5-diaminopyridine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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